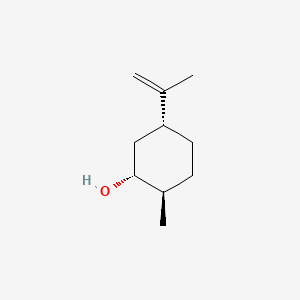

(-)-Dihydrocarveol

Übersicht

Beschreibung

(-)-Dihydrocarveol is a natural product found in caraway oil. It is a compound of interest due to its potential applications in various fields, including the synthesis of polymeric materials and organic chemistry.

Synthesis Analysis

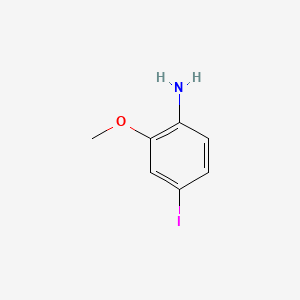

The synthesis of related compounds to (-)-Dihydrocarveol has been explored in several studies. For instance, dihydrocarvone, which can be derived from dihydrocarveol, was oxidized to an epoxylactone and used as a multifunctional monomer for the synthesis of shape memory polyesters . Another study focused on the synthesis of dihydrokawain-5-ol, which, although not directly related to (-)-Dihydrocarveol, involves the iodocyclofunctionalization of alpha-allenic alcohols, a method that could potentially be applied to the synthesis of (-)-Dihydrocarveol derivatives .

Molecular Structure Analysis

The molecular structure of carbenes, which are related to the (-)-Dihydrocarveol family, has been determined using microwave rotational spectroscopy and high-level coupled-cluster calculations. Carbenes are reactive molecules that have been underrepresented in discussions of their chemical systems, despite their stability and importance in organic synthesis .

Chemical Reactions Analysis

The oxidation of l-Dihydrocarveol and its acetate with selenium dioxide has been studied, revealing that the active methyl group of the C9 position outside the ring is mainly oxidized. This reaction leads to the formation of several products, including dihydrocarvone and new compounds such as 8(9)-p-menthene-2,10-diol . Additionally, the reactivity of 1,2-dihydrocarbazol-4(3H)-one, a compound structurally related to (-)-Dihydrocarveol, has been analyzed, showing potential for oximation, Beckmann rearrangement, and etherification reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (-)-Dihydrocarveol derivatives have been explored through the synthesis of polymeric materials. Copolymerizations of ε-caprolactone and epoxylactone derived from oxidized dihydrocarvone have resulted in flexible cross-linked materials with near-perfect shape memory properties . This indicates that (-)-Dihydrocarveol derivatives can exhibit significant physical properties that are useful in material science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Asymmetric Synthesis : (-)-Dihydrocarveol has been explored for its stereodivergent synthesis. Guo et al. (2018) demonstrated an asymmetric reduction approach using ketoreductases/ene-reductases to create all eight stereoisomeric dihydrocarveols with up to 95% diastereomeric excesses. This research highlights its significance in asymmetric catalysis and potential as a building block in natural product synthesis (Guo et al., 2018).

- Oxidation Studies : Sakuda's 1961 study explored the oxidation of l-dihydrocarveol and its acetate with selenium dioxide, leading to the discovery of new compounds, emphasizing its chemical versatility and potential in organic synthesis (Sakuda, 1961).

- NMR Spectroscopy : Identification and differentiation of dihydrocarveol stereoisomers using Carbon-13 NMR Spectroscopy was conducted by Bradesi et al. (1994), underlining its importance in spectroscopic analysis (Bradesi et al., 1994).

Environmental Fate and Degradation

- Degradation in Soil and Water : A study by Huang et al. (2022) examined the degradation of carvone and its products, including dihydrocarveol, in various soil and water conditions. This research provides insight into the environmental fate of dihydrocarveol and related compounds (Huang et al., 2022).

Biological and Catalytic Applications

- Antifungal Activity : Mahajan and Saxena (2005) synthesized esters of dihydrocarveol and tested them for fungicidal activity, revealing its potential in developing new antifungal agents (Mahajan & Saxena, 2005).

- Biotransformation : Studies like that by Noma and Asakawa (1992) have shown the enantio- and diastereoselective biotransformation of carveols by organisms like Euglena gracilis Z, highlighting its use in biocatalytic processes (Noma & Asakawa, 1992).

- Enzymatic Reduction : Chen et al. (2012) reported on the enzymatic reduction of carvone to dihydrocarveol, demonstrating its relevance in the field of enzymatic catalysis and chiral synthesis (Chen et al., 2012).

Eigenschaften

IUPAC Name |

(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCZYMFUWVJCLI-OPRDCNLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C[C@H]1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885700 | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Dihydrocarveol | |

CAS RN |

38049-26-2, 20549-47-7 | |

| Record name | Dihydrocarveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38049-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R,5R)-2-Methyl-5-(1-methylethenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20549-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocarveol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020549477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCARVEOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683FD21WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

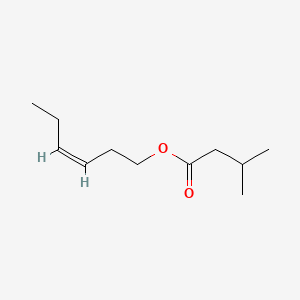

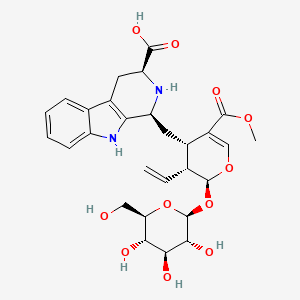

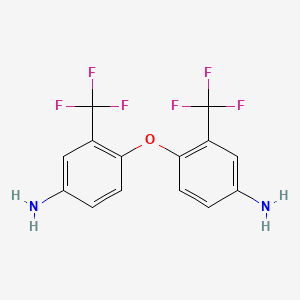

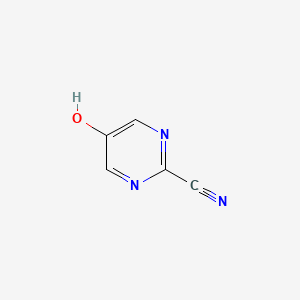

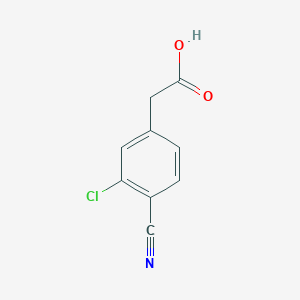

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (-)-dihydrocarveol?

A1: (-)-Dihydrocarveol is represented by the molecular formula C10H18O and has a molecular weight of 154.25 g/mol.

Q2: What spectroscopic data is available for (-)-dihydrocarveol?

A2: While the provided research snippets don't offer detailed spectroscopic data, they mention techniques like GC-MS [, , , ], 13C NMR [], and IR spectroscopy [] for identification and characterization of (-)-dihydrocarveol. These methods provide information about its structural features, including functional groups and stereochemistry.

Q3: How is (-)-dihydrocarveol biosynthesized?

A3: (-)-Dihydrocarveol is produced in plants through the reduction of (-)-carvone, a major constituent of spearmint oil []. Specifically, (-)-limonene is converted to (-)-trans-carveol, which then undergoes oxidation to form (-)-carvone. This is subsequently reduced to (+)-dihydrocarvone and then further reduced to (-)-dihydrocarveol. []

Q4: Can microorganisms transform (-)-carvone into (-)-dihydrocarveol?

A4: Yes, several microorganisms can perform this biotransformation. For example, Nocardia lurida A-0141 converts (-)-carvone primarily to (+)-neoisodihydrocarveol and (+)-neodihydrocarveol, with (-)-dihydrocarveol as an intermediate in the pathway. [] Streptosporangium roseum IFO 3776 also converts (-)-carvone to (+)-neoisodihydrocarveol. [] Rhodococcus erythropolis DCL14 can metabolize all four diastereomers of carveol, including (-)-dihydrocarveol, through a pathway involving oxidation to carvone and subsequent reduction to dihydrocarvone isomers. []

Q5: Can plant-based biocatalysts be used to produce enantiomerically pure carveol from carvone?

A5: Yes, research suggests that plant enzymes can be employed for this purpose. Studies using comminuted material from various vegetables and fruits, including carrots and apples, demonstrated their ability to reduce both the carbonyl group and the double bond in the cyclohexene ring of carvone, leading to the formation of dihydrocarvone and dihydrocarveol isomers. []

Q6: Does (-)-dihydrocarveol exhibit antimicrobial activity?

A6: Research suggests that (-)-dihydrocarveol possesses moderate antimicrobial activity. In one study, it showed activity against several food-borne pathogenic bacteria, with Listeria monocytogenes being the most susceptible. [] Additionally, dihydrocarvone, a compound derived from (-)-dihydrocarveol, demonstrated significant acaricidal activities against house dust mites. []

Q7: What is the role of (-)-dihydrocarveol in essential oils?

A7: (-)-Dihydrocarveol is a significant constituent of various essential oils, contributing to their characteristic aroma profiles. It is found in spearmint oil [, ], caraway oil [], and the essential oils of certain Michelia alba flower developmental stages. []

Q8: Can (-)-dihydrocarveol be used as a flavoring agent?

A8: While not explicitly mentioned in the provided abstracts, (-)-dihydrocarveol, like many other terpenes, possesses aromatic properties. Its presence in spearmint oil, which is used as a flavoring agent, suggests potential applications in this field.

Q9: What are the key chemical reactions involving (-)-dihydrocarveol?

A9: (-)-Dihydrocarveol can undergo oxidation to form dihydrocarvone. [] It can also be converted to its acetate ester. [, ] Additionally, studies have explored its reactions in superacids, leading to the formation of bicyclic ethers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B3028825.png)

![[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)](/img/structure/B3028830.png)